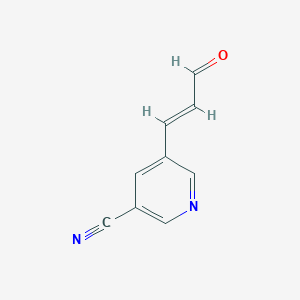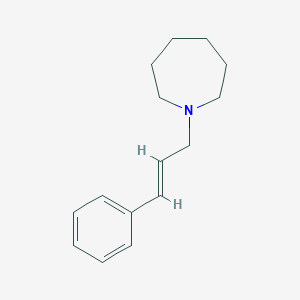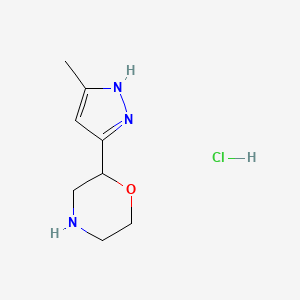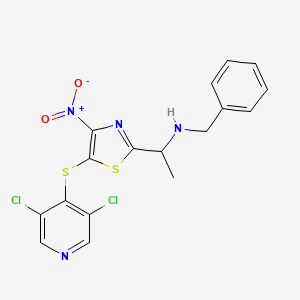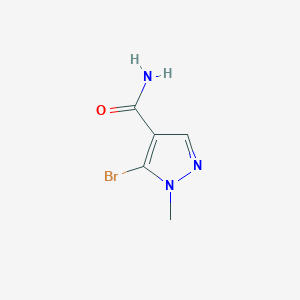
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and a cyanomethyl group
Métodos De Preparación
The synthesis of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The cyanomethyl group may participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as:
tert-Butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate: This compound has a hydroxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
tert-Butyl ((3S,4R)-3-(methyl)piperidin-4-yl)carbamate:
Propiedades
Fórmula molecular |
C12H21N3O2 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4R)-3-(cyanomethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10-5-7-14-8-9(10)4-6-13/h9-10,14H,4-5,7-8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
Clave InChI |
PEFJEUSXLDHAPV-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1CC#N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNCC1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
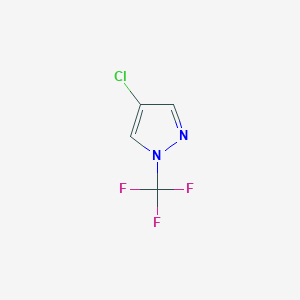
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
